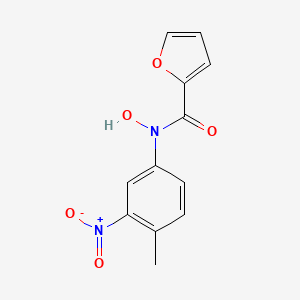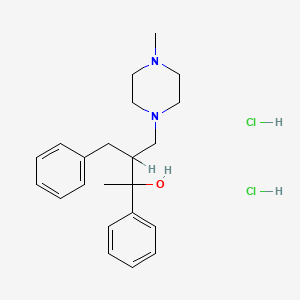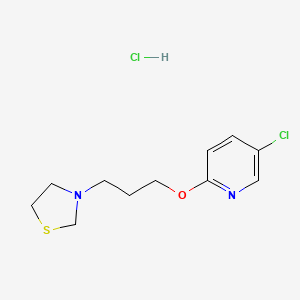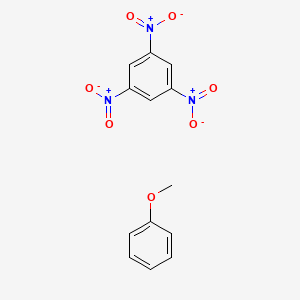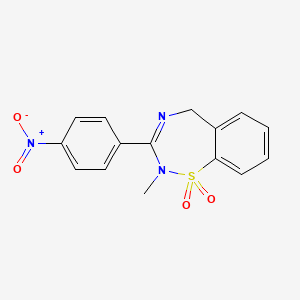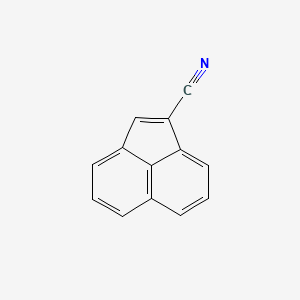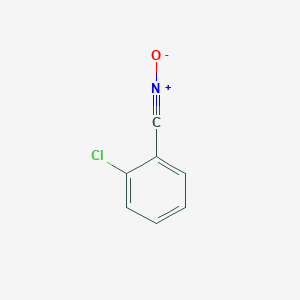
2-Chlorobenzonitrile oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chlorobenzonitrile oxide is an organic compound with the formula ClC₆H₄CN. It is a white solid and one of the three isomers of chlorobenzonitrile. This compound is of commercial interest as a precursor to various chemicals, including dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorobenzonitrile oxide can be synthesized through the ammoxidation of 2-chlorotoluene. This process involves the reaction of 2-chlorotoluene with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide supported on alumina . The reaction is carried out in a fixed bed reactor at atmospheric pressure, and the catalyst is prepared by a wet impregnation method .
Industrial Production Methods
Industrial production of this compound follows similar methods, with the use of large-scale reactors and optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzonitrile oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other useful intermediates.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Scientific Research Applications
2-Chlorobenzonitrile oxide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-chlorobenzonitrile oxide exerts its effects involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in organic synthesis to create complex molecules with specific properties .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: An aromatic organic compound with the formula C₆H₅CN.
2-Aminobenzonitrile: Another derivative of benzonitrile, used in the synthesis of dyes and pharmaceuticals.
Uniqueness
2-Chlorobenzonitrile oxide is unique due to its specific reactivity and the presence of the chlorine atom, which allows for selective substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of chemicals .
Properties
CAS No. |
49660-38-0 |
|---|---|
Molecular Formula |
C7H4ClNO |
Molecular Weight |
153.56 g/mol |
IUPAC Name |
2-chlorobenzonitrile oxide |
InChI |
InChI=1S/C7H4ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-4H |
InChI Key |
HIPCWHZXBUDQJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#[N+][O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




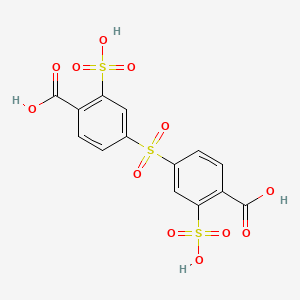
![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
